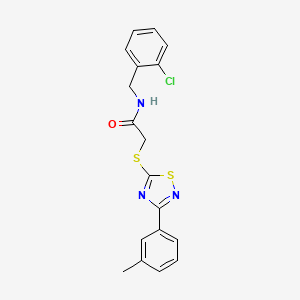
N-(2-chlorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
N-(2-chlorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic small molecule featuring a 1,2,4-thiadiazole core substituted with an m-tolyl group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide side chain is further modified with a 2-chlorobenzyl group, contributing to its unique physicochemical and pharmacological profile.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS2/c1-12-5-4-7-13(9-12)17-21-18(25-22-17)24-11-16(23)20-10-14-6-2-3-8-15(14)19/h2-9H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJLHBSRUYCDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that falls within the category of thiadiazole derivatives, known for their diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of Thiadiazole Derivatives
Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur. The 1,3,4-thiadiazole moiety has been recognized for its broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The specific structure of this compound enhances these properties through unique interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways. Thiadiazole derivatives have been shown to affect enzyme kinetics significantly .
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular signaling pathways. This modulation can impact various physiological processes including inflammation and cell growth .
- Gene Expression Alteration : The compound may influence gene expression related to apoptosis and differentiation, potentially leading to therapeutic effects in cancer treatment .
Antimicrobial Activity
Thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds with the 1,3,4-thiadiazole structure have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives have been reported as low as 32.6 μg/mL against E. coli, surpassing the effectiveness of standard antibiotics like itraconazole (47.5 μg/mL) .
- A study indicated that specific substitutions on the thiadiazole ring could enhance antibacterial potency against S. aureus and B. cereus .
Anticancer Potential
Research indicates that thiadiazole derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For example:
- Compounds similar to this compound have been shown to reduce tumor growth in various cancer cell lines by modulating apoptotic pathways .
Case Studies
Several case studies highlight the efficacy of thiadiazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against several bacterial strains. The findings indicated that compounds with specific substitutions exhibited enhanced antibacterial activity compared to traditional antibiotics .
- Anticancer Activity : Research on a related compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity that warrants further investigation into its mechanism .
Comparison with Similar Compounds
Data Table: Key Comparative Metrics
*Hypothetical target based on structural analogy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


